5-Chloro-2-pyridone

Catalog No.
S563655
CAS No.
4214-79-3
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-pyridone

CAS Number

4214-79-3

Product Name

5-Chloro-2-pyridone

IUPAC Name

5-chloro-1H-pyridin-2-one

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)

InChI Key

SZFUWUOHDRMCKD-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-chloro-2-pyridone

Canonical SMILES

C1=CC(=O)NC=C1Cl

Isomeric SMILES

C1=CC(=NC=C1Cl)O

The exact mass of the compound 5-Chloro-2-hydroxypyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-pyridone (CAS 4214-79-3) is a highly versatile halogenated N-heterocycle characterized by its distinct lactam-lactim tautomerism and an electrophilic C5-chlorine handle [1]. In industrial procurement and medicinal chemistry, it serves as a critical bifunctional building block, offering both a nucleophilic nitrogen/oxygen center for regioselective alkylation and a reactive carbon-halogen bond for transition-metal-catalyzed cross-coupling[2]. Its balanced electronic profile makes it a preferred starting material for synthesizing complex active pharmaceutical ingredients (APIs), including targeted anti-fibrotic agents, as well as serving as the direct precursor to Comins' reagent, a highly selective triflating agent [1].

Substituting 5-chloro-2-pyridone with generic alternatives like unsubstituted 2-pyridone or 2,5-dichloropyridine fundamentally disrupts synthetic workflows [1]. Unsubstituted 2-pyridone lacks the C5-halogen required for downstream Suzuki or Heck cross-coupling, preventing the modular assembly of biaryl systems [1]. Conversely, 2,5-dichloropyridine lacks the inherent pyridone tautomerism, meaning it cannot undergo direct, base-mediated N-alkylation or O-alkylation without harsh, multi-step Buchwald-Hartwig amination or hydrolysis protocols. While 5-bromo-2-pyridone offers similar reactivity, the 5-chloro analog provides improved atom economy (~26% lower molecular weight) and is the specific byproduct required for the clean aqueous workup of Comins' reagent-mediated triflations [2].

Precursor Efficiency for Comins' Reagent Synthesis and Workup

5-Chloro-2-pyridone is the essential precursor and primary byproduct in the application of Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) [1]. Compared to harsh triflating agents like triflic anhydride (Tf2O), Comins' reagent allows enolate triflation at mild temperatures (-78 °C), preventing the decomposition of sensitive alpha-keto esters[1]. During the aqueous workup of the triflation reaction, the triflimide anion is protonated to release 5-chloro-2-pyridone, which is completely removed via a standard aqueous base wash, avoiding the complex chromatographic separations often required for byproducts of N-phenyltriflimide [1].

Evidence DimensionByproduct removal efficiency and reagent stability
Target Compound Data5-Chloro-2-pyridone (as Comins' reagent byproduct) allows complete removal via mild aqueous base wash
Comparator Or BaselineN-phenyltriflimide (byproduct N-phenyltriflamide requires chromatography)
Quantified DifferenceEliminates the complex chromatographic separation required for N-phenyltriflamide
ConditionsAqueous workup following lithium enolate triflation at -78 °C

Procurement of 5-chloro-2-pyridone is essential for manufacturing Comins' reagent, enabling scalable, chromatography-free purification in complex natural product and API synthesis.

Regioselective N-Alkylation Performance and Atom Economy

The tautomeric nature of pyridones often leads to competing N- and O-alkylation. However, 5-chloro-2-pyridone demonstrates highly efficient, regioselective N-alkylation under optimized conditions [1]. When reacted with 2,3-diphenyl-2H-azirine using p-toluenesulfonic acid under solvent-free conditions, 5-chloro-2-pyridone yields the N-alkylated product at 83%, performing comparably to the heavier 5-bromo-2-pyridone (84% yield) but offering a 26% reduction in molecular weight for improved atom economy [1]. The electron-withdrawing chlorine atom modulates the nucleophilicity of the nitrogen, stabilizing the intermediate for selective C-N bond formation [1].

Evidence DimensionN-alkylation yield and molecular mass efficiency
Target Compound Data83% yield (MW: 129.54 g/mol)
Comparator Or Baseline5-bromo-2-pyridone: 84% yield (MW: 174.00 g/mol)
Quantified DifferenceEquivalent high yield but with ~26% lower molecular weight (better atom economy)
ConditionsSolvent-free reaction with 2,3-diphenyl-2H-azirine at 120 °C for 12 h

Buyers optimizing N-alkylated pharmaceutical intermediates can achieve high regioselectivity and yields while improving mass efficiency compared to brominated analogs.

Enhanced Target Binding in Anti-Fibrotic Drug Design

In medicinal chemistry, substituting the C5 position of the pyridone ring quantitatively impacts biological efficacy. Structure-activity relationship (SAR) studies on anti-fibrotic agents demonstrated that replacing a 5-methyl group with a 5-chloro group (utilizing 5-chloro-2-pyridone as the scaffold) increases target binding affinity due to enhanced hydrogen bonding interactions [1]. The resulting N-phenyl-5-chloro-2-pyridone derivative exhibited anti-fibrotic activity that was 34 times stronger than the baseline clinical agent AKF-PD, proving the quantitative necessity of the 5-chloro substituent over simple alkyl groups [1].

Evidence DimensionAnti-fibrotic potency (relative to AKF-PD)
Target Compound Data34-fold increase in potency (5-chloro derivative)
Comparator Or Baseline5-methyl-2-pyridone derivative (baseline AKF-PD analog)
Quantified Difference34x stronger anti-fibrotic activity
ConditionsIn vitro anti-fibrotic binding assays

For drug discovery procurement, selecting the 5-chloro scaffold over the 5-methyl analog is critical for maximizing target affinity and therapeutic efficacy.

Synthesis and Utilization of Comins' Reagent

5-Chloro-2-pyridone is the fundamental raw material for producing N-(5-chloro-2-pyridyl)triflimide, a critical reagent for converting ketones to vinyl triflates in the synthesis of complex natural products and APIs[1].

Orthogonal Cross-Coupling Workflows

It is the precise choice for multi-step syntheses requiring sequential functionalization, where its C-Cl bond can be selectively preserved during earlier N-alkylation steps, and later activated for Suzuki-Miyaura coupling using specialized palladium catalysts [2].

Anti-Fibrotic Lead Optimization

Used as a core scaffold in medicinal chemistry programs where the C5-chlorine atom is required to enhance hydrogen bonding and binding affinity, outperforming traditional methyl-substituted pyridone therapeutics by a factor of 34 [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.9981414 Da

Monoisotopic Mass

128.9981414 Da

Heavy Atom Count

8

UNII

R7A6F5D3KY

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4214-79-3

Wikipedia

5-chloro-2-pyridinol

Dates

Last modified: 08-15-2023

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